![molecular formula C21H18N4O2S B2970059 3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 625367-73-9](/img/structure/B2970059.png)

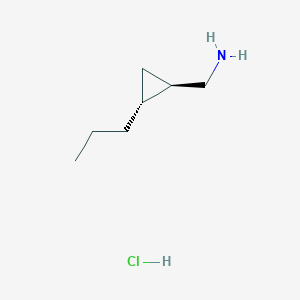

3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

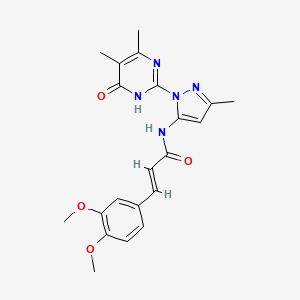

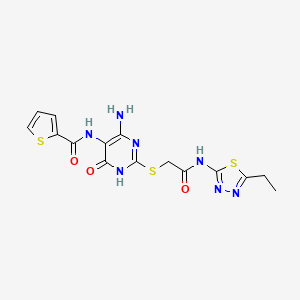

The compound “3-amino-N-(4-methoxybenzyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a thieno[2,3-b]pyridine ring, a pyridine ring, an amide group, and a methoxy group .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve several steps including the formation of the thieno[2,3-b]pyridine ring, the introduction of the amide group, and the attachment of the methoxybenzyl and pyridinyl groups .Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of the thieno[2,3-b]pyridine ring. The electron-donating methoxy group and the electron-withdrawing amide group might have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-rich nature of the thieno[2,3-b]pyridine ring and the presence of the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, are not available. These properties would depend on factors like its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Research has demonstrated the utility of similar thieno[2,3-b]pyridine derivatives in the synthesis of complex heterocyclic systems. For example, Bakhite, Al‐Sehemi, and Yamada (2005) developed methods for preparing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems, showcasing the compound's role as a precursor in synthesizing new molecular frameworks with potential for diverse applications (Bakhite et al., 2005).

Antiproliferative Activity

In the realm of medicinal chemistry, derivatives of thieno[2,3-b]pyridine have been investigated for their antiproliferative activities. Van Rensburg et al. (2017) explored the structure-activity relationships of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, highlighting their potential as antiproliferative agents against specific enzymes (Van Rensburg et al., 2017).

Fluorescence and Spectroscopic Properties

The exploration of fluorescence properties in novel compounds is crucial for developing materials with potential optical applications. Yokota et al. (2012) synthesized new fluorescent benzo[4,5]thieno[3,2-d]pyrimidine derivatives, analyzing their solid-state fluorescence characteristics for possible application in fluorescent materials and sensors (Yokota et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is used as an intermediate in the synthesis of dabigatran , a known direct thrombin inhibitor . Thrombin, a serine protease, plays a crucial role in blood clotting, and its inhibition can prevent thrombus formation .

Mode of Action

Dabigatran acts by directly binding to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the blood clotting process .

Biochemical Pathways

The compound is involved in the biochemical pathway of anticoagulation through its role in the synthesis of Dabigatran . By inhibiting thrombin, Dabigatran prevents the formation of fibrin, the main component of blood clots. This action disrupts the coagulation cascade, reducing the risk of clot formation .

Pharmacokinetics

As an intermediate in the synthesis of dabigatran, its properties may influence the overall adme (absorption, distribution, metabolism, and excretion) profile of the final drug .

Result of Action

As a dabigatran intermediate, it contributes to the drug’s anticoagulant effect, reducing the risk of thrombus formation and associated conditions like stroke and pulmonary embolism .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and reactivity during the synthesis of dabigatran .

Propriétés

IUPAC Name |

3-amino-N-[(4-methoxyphenyl)methyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-27-15-4-2-13(3-5-15)12-24-20(26)19-18(22)16-6-7-17(25-21(16)28-19)14-8-10-23-11-9-14/h2-11H,12,22H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYQKKOGWPUCHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[3-(Trifluoromethyl)benzenesulfonamido]phenyl}acetic acid](/img/structure/B2969985.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2969992.png)

![2-{[1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2969996.png)